molecular formula C15H13F3N4O2 B295414 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

Número de catálogo: B295414
Peso molecular: 338.28 g/mol
Clave InChI: ZWRIANJZNDIMFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mecanismo De Acción

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Adenosine A2A receptors are involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and immune function. This compound 58261 binds to the adenosine A2A receptor and blocks its activation by adenosine, which leads to a decrease in cAMP production and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to underlie its neuroprotective effects in Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound 58261 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has several advantages as a research tool. It is a highly selective antagonist of the adenosine A2A receptor, which allows for the specific targeting of this receptor in experiments. It is also a potent antagonist, which means that relatively low concentrations of the compound can be used in experiments. However, there are also some limitations to the use of this compound 58261 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. In addition, it is not very soluble in water, which can make it difficult to use in certain experimental protocols.

Direcciones Futuras

There are several future directions for the research on 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261. One area of interest is the potential use of this compound 58261 in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the potential use of this compound 58261 in the treatment of cancer, either alone or in combination with other therapies. Finally, there is also interest in the development of more potent and selective adenosine A2A receptor antagonists, which could lead to the development of new therapeutics for a variety of diseases.

Métodos De Síntesis

The synthesis of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 involves the condensation of 3-trifluoromethylbenzaldehyde with 1,3-dimethyluracil in the presence of a base, followed by oxidation with potassium permanganate. The resulting product is then reduced with sodium borohydride to yield this compound 58261. The synthesis method has been optimized to produce high yields of the compound with high purity.

Aplicaciones Científicas De Investigación

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound 58261 has been investigated for its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and hypertension.

Propiedades

Fórmula molecular

C15H13F3N4O2

Peso molecular

338.28 g/mol

Nombre IUPAC

1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C15H13F3N4O2/c1-20-12-11(13(23)21(2)14(20)24)22(8-19-12)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3

Clave InChI

ZWRIANJZNDIMFH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

SMILES canónico

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.